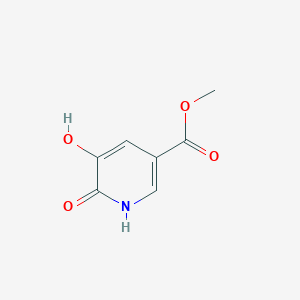

Methyl 5,6-dihydroxynicotinate

Description

Properties

IUPAC Name |

methyl 5-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3,9H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUFHKYBUJMWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156141 | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-77-7 | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Oxidation and Esterification of Alkyl-Substituted Nicotinates

A well-documented approach involves starting from alkyl-substituted nicotinic acid esters, such as 6-methylnicotinic acid methyl ester, and introducing hydroxyl groups through controlled oxidation.

Process Summary:

- Starting Material: 2-methyl-5-ethylpyridine or 6-methylnicotinic acid methyl ester.

- Oxidation: Using nitric acid in the presence of sulfuric acid at elevated temperatures (140–225 °C) to oxidize alkyl groups to hydroxyl groups.

- Esterification: After oxidation, the reaction mixture is treated with methanol or ethanol under reflux to esterify the acid groups, yielding methyl esters.

- Isolation: The ester product is isolated by neutralization, extraction, and purification steps such as distillation or chromatography.

Key Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mixing with sulfuric acid | 1–5 moles sulfuric acid, 0–100 °C | - | Cooling during mixing to control reaction |

| Heating | 140–225 °C, preferably 150–170 °C | - | Facilitates oxidation |

| Nitric acid addition | 3–10 moles nitric acid per mole substrate | - | Continuous distillation of water and acid |

| Esterification | Reflux with methanol or ethanol for 6 hours | ~70 | Converts acids to methyl esters |

| Isolation | Neutralization, extraction, distillation | - | Purification to obtain pure methyl ester |

This method was reported to yield approximately 69.7% of 6-methylnicotinic acid methyl ester under optimized conditions.

Hydroxylation Strategies for 5,6-Dihydroxylation

Selective hydroxylation at positions 5 and 6 on the nicotinate ring is less commonly detailed in the literature but can be approached via:

- Oxidative hydroxylation using manganese dioxide (MnO2) or other oxidizing agents on methyl nicotinate derivatives.

- Use of hydroxylating reagents under controlled conditions to introduce hydroxyl groups selectively.

While direct literature on methyl 5,6-dihydroxynicotinate synthesis is limited, analogous methods for hydroxylation of related heteroaromatic esters involve:

- Stirring the starting methyl nicotinate derivative with oxidants at room temperature or mild heating.

- Purification by column chromatography to isolate the dihydroxylated product.

Example Synthesis of Methyl 6-Methylnicotinate (Precursor)

A closely related compound, methyl 6-methylnicotinate, is synthesized by esterification of 6-methylnicotinic acid with methanol in the presence of sulfuric acid under reflux for 17 hours. The product is then neutralized, extracted, and purified to yield a 75% product.

This step is critical as methyl 6-methylnicotinate can be further oxidized to introduce hydroxyl groups at the 5 and 6 positions to obtain this compound.

Comparative Table of Preparation Methods

| Method | Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation with nitric acid | 2-methyl-5-ethylpyridine | Nitric acid + sulfuric acid | 140–225 °C, continuous distillation | ~70 | Followed by esterification with methanol |

| Esterification of nicotinic acid | 6-methylnicotinic acid | Sulfuric acid (catalyst) | Reflux in methanol, 17 h | 75 | Precursor for hydroxylation steps |

| Oxidative hydroxylation | Methyl nicotinate derivatives | MnO2 or similar oxidants | Room temp to 40 °C, 12 h | 30–40* | Requires chromatographic purification |

*Yield for hydroxylation steps estimated from analogous furan carboxylate oxidations.

Research Findings and Notes

- The oxidation process involving nitric acid and sulfuric acid is well-established for converting alkyl-substituted pyridines to hydroxylated nicotinic acid esters with good yields and scalability.

- Hydroxylation at multiple positions on the pyridine ring requires careful control of reaction conditions to avoid over-oxidation or ring degradation.

- Esterification under acidic reflux conditions is a robust method to convert carboxylic acids to methyl esters, facilitating purification and isolation.

- Alternative oxidative methods using manganese dioxide have been reported for similar heteroaromatic systems but with moderate yields and require further optimization for this compound.

Chemical Reactions Analysis

Methyl 5,6-dihydroxynicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

Methyl 5,6-dihydroxynicotinate has been investigated for its potential anti-inflammatory and antioxidant properties. These properties are attributed to its interaction with enzymes involved in oxidative stress pathways, which may modulate inflammatory responses by inhibiting pro-inflammatory mediators.

Case Study: Anti-Inflammatory Effects

A study demonstrated that this compound reduced inflammation markers in animal models of rheumatoid arthritis. The compound showed a significant decrease in cytokine levels compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation to form quinones and nucleophilic substitutions involving the hydroxyl groups.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to quinones | Quinone derivatives |

| Reduction | Forms dihydro derivatives | Dihydro derivatives |

| Nucleophilic Substitution | Hydroxyl groups replaced by other functional groups | Modified derivatives |

Environmental Applications

Research has indicated that this compound can be utilized in bioremediation processes. Its ability to degrade certain pollutants makes it a candidate for environmental cleanup strategies .

Case Study: Biodegradation

A study focused on the degradation of chloronicotinic acids highlighted how this compound could be metabolized by specific bacterial strains to mitigate environmental contamination from pesticides like imidacloprid .

Mechanism of Action

The mechanism by which Methyl 5,6-dihydroxynicotinate exerts its effects involves its interaction with specific molecular targets. It is believed to act on enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5,6-dihydroxynicotinate belongs to a family of nicotinic acid derivatives. Below is a comparative analysis with key analogues:

Structural and Physicochemical Properties

Research Findings and Data Insights

Metabolic Pathways

- Bacterial strains like A. aquatilis QD168 degrade nicotinate derivatives via central pathways (e.g., 2,5-dihydroxynicotinate), with enzyme homologues (NicA/NicB) showing >41% identity to P. putida KT2440 . This highlights the environmental persistence and biodegradability of hydroxylated nicotinates.

Computational and Docking Studies

- Methyl 6-methylnicotinate has been studied for binding affinities to inflammatory targets (e.g., COX-2), with methyl groups enhancing hydrophobic interactions compared to hydroxylated variants .

Biological Activity

Methyl 5,6-dihydroxynicotinate (MDHN) is a compound of increasing interest in the fields of pharmacology and biochemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by two hydroxyl groups at the 5 and 6 positions of the pyridine ring. Its chemical formula is , and it possesses properties that suggest potential therapeutic applications.

Antimicrobial Properties

Research indicates that MDHN exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

MDHN has been reported to possess anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in immune cells. This effect may be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .

Neuroprotective Effects

Emerging evidence suggests that MDHN may have neuroprotective effects. It has been shown to promote neuronal survival in models of oxidative stress, potentially by enhancing antioxidant defenses and reducing apoptosis in neuronal cells . These findings support further investigation into its potential for treating neurodegenerative diseases.

The biological activities of MDHN are believed to be linked to its structural properties. The hydroxyl groups are crucial for its interaction with biological targets, allowing it to modulate enzyme activity and cellular signaling pathways. For instance, studies suggest that MDHN may act as an inhibitor of certain enzymes involved in inflammatory responses .

Case Studies and Experimental Data

- Antimicrobial Activity : A study tested MDHN against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial efficacy .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of MDHN resulted in a significant reduction in serum levels of TNF-α and IL-6, key markers of inflammation. This suggests that MDHN may have therapeutic potential in inflammatory diseases .

- Neuroprotection : In neuroblastoma N2a cells exposed to oxidative stress, MDHN treatment led to a 40% increase in cell viability compared to untreated controls. This effect was associated with increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Analysis with Related Compounds

To understand the unique properties of MDHN, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 4-hydroxy-5-nicotinate | 0.85 | Lacks one hydroxyl group; different activity profile |

| Methyl 5-hydroxy-6-nicotinate | 0.90 | Hydroxyl at position 5; varied biological effects |

| Methyl 2-hydroxy-5-nicotinate | 0.88 | Hydroxyl at position 2; distinct interactions |

These comparisons highlight the structural diversity within this chemical family and underscore the unique biological activities exhibited by MDHN.

Q & A

Q. What synthetic routes are recommended for preparing Methyl 5,6-dihydroxynicotinate, and how can purity be ensured?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification of 5,6-dihydroxynicotinic acid using methanol under acidic catalysis. Key steps include:

- Reagent Selection : Use anhydrous methanol and a catalytic amount of H₂SO₄ or HCl to drive esterification .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in a non-polar solvent (e.g., hexane) to isolate high-purity crystals .

- Validation : Confirm purity via HPLC (C18 column, aqueous acetonitrile mobile phase) and structural identity via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (methoxy proton singlet at δ 3.8–4.0 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer: A multi-technique approach is essential:

- X-ray Crystallography : Resolve crystal structure using Mo Kα radiation (λ = 0.71073 Å) and refine with SHELX software. Report unit cell parameters (e.g., a, b, c, α, β, γ) and R-factor (<0.05) .

- Spectroscopy : Use 2D NMR (COSY, HSQC, HMBC) to assign aromatic protons and hydroxyl groups. For example, NOESY can confirm spatial proximity of dihydroxy groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Reactivity with strong oxidizers necessitates inert atmospheres (N₂/Ar) during synthesis .

- Storage : Keep in amber glass vials at –20°C under desiccant (silica gel) to prevent hydrolysis of the ester group. Monitor for decomposition via periodic TLC .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

- Computational Setup : Optimize geometries using M06-2X/6-311+G(2df,p) in Gaussian. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich/depleted sites .

- Transition State Analysis : Locate TS structures using QST3 and confirm with intrinsic reaction coordinate (IRC) calculations. Compare activation energies for competing pathways (e.g., ortho vs. para attack) .

- Validation : Cross-reference computed regioselectivity with experimental outcomes (e.g., NMR integration of product ratios) .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s electronic properties?

Methodological Answer:

- Error Analysis : Check basis set suitability (e.g., compare 6-31G* vs. def2-TZVP) and solvent effects (PCM vs. SMD models) .

- Experimental Replication : Repeat cyclic voltammetry to measure redox potentials or UV-vis spectroscopy for charge-transfer bands .

- Meta-Analysis : Systematically review literature (e.g., PRISMA guidelines) to identify methodological inconsistencies (e.g., solvent polarity, temperature) .

Q. How can researchers design experiments to probe the compound’s role in catalytic systems?

Methodological Answer:

- Substrate Scope : Test reactivity with diverse dienophiles (e.g., maleimides, quinones) under varying temperatures (25–80°C) and solvents (THF, DCM) .

- Kinetic Studies : Use in-situ FT-IR or stopped-flow NMR to monitor reaction progress. Derive rate constants (k) and Arrhenius parameters .

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹³C at the methoxy group) to track bond cleavage/formation via MS/MS .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing reaction yield variability?

Methodological Answer:

Q. How should structural data from X-ray crystallography be presented to ensure reproducibility?

Methodological Answer:

- CIF Submission : Deposit Crystallographic Information Files in the Cambridge Structural Database (CSD). Include refinement details (R-factor, Z-score) .

- Thermal Ellipsoids : Provide ORTEP diagrams with 50% probability ellipsoids and hydrogen bonding networks .

Literature & Synthesis

Q. What criteria should guide the selection of literature sources for comparative studies?

Methodological Answer:

- Source Evaluation : Prioritize peer-reviewed journals with high impact factors and datasets validated via independent replication. Exclude non-peer-reviewed platforms (e.g., commercial compound databases) .

- Critical Appraisal : Assess for conflicts of interest (e.g., industrial funding) and methodological transparency (e.g., full experimental details) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.